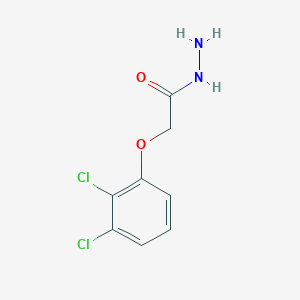

2-(2,3-Dichlorophenoxy)acetohydrazide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dichlorophenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O2/c9-5-2-1-3-6(8(5)10)14-4-7(13)12-11/h1-3H,4,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWOXDSGQNVQJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374191 | |

| Record name | 2-(2,3-dichlorophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153860-25-4 | |

| Record name | 2-(2,3-dichlorophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Derivatization of 2 2,3 Dichlorophenoxy Acetohydrazide

General Synthetic Methodologies for Acetohydrazide Formation

The formation of the acetohydrazide backbone of 2-(2,3-dichlorophenoxy)acetohydrazide is a critical step that can be achieved through several synthetic routes. The most common and efficient methods involve the hydrazinolysis of a corresponding ester precursor and the optimization of reaction conditions using modern techniques such as microwave-assisted synthesis.

Ester Hydrazinolysis Approaches

A conventional and widely employed method for the synthesis of acetohydrazides is the hydrazinolysis of the corresponding ester. This reaction typically involves the treatment of an ethyl or methyl ester of 2-(2,3-dichlorophenoxy)acetic acid with hydrazine (B178648) hydrate (B1144303). The reaction proceeds via a nucleophilic acyl substitution mechanism where the highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group and the formation of the desired acetohydrazide.

The general reaction scheme is as follows:

First, 2,3-dichlorophenol (B42519) is reacted with an ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate in a suitable solvent such as acetone (B3395972) to yield ethyl 2-(2,3-dichlorophenoxy)acetate.

The purified ester is then refluxed with hydrazine hydrate in a solvent like ethanol. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product, this compound, often precipitates out of the solution and can be collected by filtration and purified by recrystallization.

This method is favored for its simplicity and generally good yields. The choice of solvent and reaction temperature can be optimized to maximize the yield and purity of the product.

Optimization of Reaction Conditions: Microwave-Assisted Synthesis

To enhance the efficiency of the acetohydrazide synthesis, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. japtronline.comnih.gov This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to a significant reduction in reaction times, increased yields, and cleaner reactions with fewer byproducts compared to conventional heating methods. japtronline.comneliti.com

In a typical microwave-assisted synthesis of this compound, the corresponding ester and hydrazine hydrate are mixed in a sealed vessel suitable for microwave irradiation. The reaction is then subjected to a specific power and temperature program for a short duration. The rapid and uniform heating provided by microwaves accelerates the rate of hydrazinolysis. neliti.com This method is particularly advantageous for high-throughput synthesis and in instances where conventional heating requires prolonged reaction times. mdpi.com

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours | A few minutes neliti.com |

| Energy Consumption | High | Low |

| Yield | Good to excellent | Often higher than conventional methods neliti.com |

| Byproducts | Can be significant | Generally reduced |

Synthesis of Novel Derivatives from this compound Precursors

The this compound molecule serves as a versatile precursor for the synthesis of a wide array of novel derivatives. The presence of the reactive -NHNH2 group allows for various chemical transformations, leading to compounds with potentially interesting biological and material properties.

N,N'-Diacylhydrazine Analogues

N,N'-Diacylhydrazines can be synthesized from this compound by reacting it with various acylating agents such as acid chlorides or anhydrides. This reaction introduces a second acyl group onto the hydrazide moiety, resulting in a diacylhydrazine structure. The reaction is typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid formed as a byproduct.

These diacylhydrazine derivatives have been noted for their potential biological activities and as intermediates in the synthesis of other heterocyclic compounds. The specific properties of the resulting N,N'-diacylhydrazine can be tuned by varying the nature of the acylating agent used.

Hydrazone and Schiff Base Derivatives

One of the most common derivatizations of hydrazides is their condensation with aldehydes or ketones to form hydrazones, which are a subclass of Schiff bases. jocpr.comnih.gov The reaction of this compound with an aromatic or aliphatic aldehyde/ketone, usually in an alcoholic solvent and often with a catalytic amount of acid (like acetic acid), yields the corresponding hydrazone. jocpr.commdpi.comresearchgate.net

The general reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. nih.gov These hydrazone derivatives are characterized by the presence of the azomethine group (-C=N-NH-). nih.gov

Table of Synthesized Hydrazone/Schiff Base Derivatives (Hypothetical Examples based on General Procedures)

| Aldehyde/Ketone Reactant | Resulting Derivative Name | General Yield Range |

| Benzaldehyde | N'-benzylidene-2-(2,3-dichlorophenoxy)acetohydrazide | 70-90% researchgate.net |

| Salicylaldehyde (B1680747) | N'-(2-hydroxybenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide | 75-95% researchgate.net |

| 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide | 80-95% researchgate.net |

The synthesis of these Schiff bases is often straightforward, and the products can be readily purified by recrystallization. mdpi.com

Heterocyclic Ring Incorporations (e.g., Oxadiazoles, Triazoles)

The versatile reactivity of this compound also allows for its use as a key building block in the synthesis of various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and 1,2,4-triazoles.

1,3,4-Oxadiazoles: There are several methods for the synthesis of 1,3,4-oxadiazoles from acetohydrazides. A common approach involves the cyclodehydration of an intermediate N,N'-diacylhydrazine. nih.gov Alternatively, this compound can be reacted with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). researchgate.net Another route involves the oxidative cyclization of the corresponding hydrazone derivatives using reagents like chloramine-T or iodine. jchemrev.com

1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives from this compound can be achieved through several pathways. chemmethod.comscispace.comfrontiersin.org One common method involves the reaction of the acetohydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. This intermediate can then undergo cyclization in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, to yield the corresponding 1,2,4-triazole-3-thiol derivative. chemmethod.com Further modifications of the thiol group can lead to a variety of substituted triazoles.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign and efficient processes. mdpi.com These principles focus on aspects like energy efficiency, waste reduction, and the use of safer chemicals. mdpi.comegranth.ac.in In the context of synthesizing this compound, green chemistry offers significant improvements over conventional methods, which often involve multiple steps, prolonged reaction times, and the use of hazardous solvents. egranth.ac.inneliti.com

Conventional synthesis of acetohydrazides typically requires a two-step process: the esterification of the corresponding carboxylic acid, followed by treatment with hydrazine hydrate. egranth.ac.inneliti.com Green approaches aim to streamline this process, making it faster, more energy-efficient, and less wasteful.

Microwave-Assisted Synthesis

One of the most prominent green techniques is microwave-assisted organic synthesis (MAOS). sphinxsai.com This method utilizes microwave radiation to heat the reaction mixture directly and uniformly, a process known as dielectric heating. nih.gov This contrasts with conventional heating, where heat is transferred inefficiently through the vessel walls. The key advantages of MAOS include dramatically reduced reaction times, higher product yields, and simplified work-up procedures. egranth.ac.inmdpi.com

For the synthesis of hydrazides, microwave irradiation facilitates a straightforward, one-step conversion from the corresponding carboxylic acid, bypassing the need for the initial esterification step. neliti.com This single-step approach is not only more time- and energy-efficient but also reduces the amount of reagents and solvents used, thereby minimizing waste. neliti.comsphinxsai.com

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, represents another effective green synthetic tool. nih.gov Ultrasonic irradiation accelerates reaction rates through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium. nih.gov This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and increasing the reactivity of the chemical species.

The benefits of ultrasound-assisted synthesis are similar to those of microwave assistance, including shorter reaction times, milder reaction conditions, and improved yields. nih.govsemanticscholar.org This technique has been successfully applied to produce various acylhydrazone derivatives in minutes with excellent yields. mdpi.com

Solvent-Free and Catalytic Approaches

Adhering to green chemistry principles also involves minimizing or eliminating the use of volatile organic solvents. Solvent-free, or "neat," reactions are highly desirable as they reduce pollution and simplify the purification process. researchgate.netorgchemres.org

Furthermore, the use of green catalysts is a cornerstone of sustainable synthesis. Organocatalysts, such as the naturally occurring amino acid L-proline, have gained attention for being effective, non-toxic, stable, and reusable. mdpi.com These catalysts can function under mild conditions without the need for an inert atmosphere. mdpi.com Similarly, catalyst-free systems, often conducted in water, provide an exceptionally environmentally friendly pathway for synthesis, offering advantages like high yields, simple work-ups, and mild reaction conditions. d-nb.info

The following table compares the general parameters of conventional synthesis with green chemistry approaches for hydrazide production, illustrating the significant improvements offered by greener methods.

| Parameter | Conventional Method | Microwave-Assisted Method | Ultrasound-Assisted Method |

|---|---|---|---|

| Reaction Time | Several hours to days egranth.ac.in | Minutes neliti.commdpi.com | Minutes nih.govmdpi.com |

| Number of Steps | Two (Esterification + Hydrazinolysis) neliti.com | One (Direct from acid) neliti.com | One mdpi.com |

| Energy Consumption | High | Low egranth.ac.in | Low semanticscholar.org |

| Yield | Moderate | High to Excellent mdpi.com | Good to Excellent nih.gov |

| Solvent Use | High (e.g., Acetone, Ethanol) researchgate.net | Reduced or Solvent-Free sphinxsai.com | Reduced (e.g., Ethanol) mdpi.com |

Preclinical Biological Activity Investigations of 2 2,3 Dichlorophenoxy Acetohydrazide Derivatives

Antimicrobial Efficacy Studies

The antimicrobial potential of 2-(2,3-dichlorophenoxy)acetohydrazide derivatives has been evaluated against a range of pathogenic bacteria and fungi. These studies aim to identify novel compounds that can overcome existing drug resistance mechanisms.

Antibacterial Spectrum and Mechanisms

Hydrazide-hydrazone derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Research into various acetohydrazide derivatives has shown that their efficacy can be comparable to or, in some cases, superior to standard antibiotics. worldwidejournals.com

Substituted acetohydrazide derivatives have been synthesized and tested against bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. worldwidejournals.com The presence of specific side chains, particularly those containing aromatic heterocyclic rings with halogen substituents like chlorine, has been linked to higher antibacterial activity. worldwidejournals.com For instance, certain dihydrazone analogues displayed potent, dose-dependent activity against both Gram-positive (S. aureus, Bacillus cereus) and Gram-negative (E. coli, Enterobacter aerogenes, Salmonella typhimurium, Shigella flexneri) bacteria. nih.gov The presence of electron-donating groups on the phenyl rings of these molecules was found to be a key factor in their potency. nih.gov

While the precise mechanisms of action are still under investigation, it is believed that these compounds may interfere with essential bacterial processes. The hydrazide-hydrazone moiety is a common scaffold in molecules with antibacterial properties, often acting via bacteriostatic or bactericidal effects depending on the specific derivative and bacterial strain. nih.gov For example, some isonicotinic acid hydrazide-hydrazones exhibit strong activity against Gram-positive bacteria by inhibiting their growth, with the effect being either bactericidal or bacteriostatic. nih.gov

Table 1: Antibacterial Activity of Selected Acetohydrazide Derivatives This table is interactive. Click on the headers to sort the data.

| Compound Type | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Dihydrazone Analogues | S. aureus | Potent | nih.gov |

| Dihydrazone Analogues | E. coli | Potent | nih.gov |

| Triazole Derivatives | S. aureus | Good | worldwidejournals.com |

| Triazole Derivatives | E. coli | Good | worldwidejournals.com |

| Triazole Derivatives | P. aeruginosa | Good | worldwidejournals.com |

| Isonicotinic Acid Hydrazones | Gram-positive bacteria | Very Strong | nih.gov |

Antifungal Efficacy and Structural Determinants

Derivatives of this compound have also been investigated for their effectiveness against various fungal pathogens. The structural features of these molecules play a critical role in determining their antifungal potency. Acylhydrazone derivatives, for instance, have shown potent, broad-spectrum antifungal activities with high specificity. nih.gov

Studies on the structure-activity relationship (SAR) have provided insights into the chemical features that enhance antifungal action. For example, in a series of 1,2,4-triazole (B32235) derivatives, the presence and position of chlorine atoms on the phenoxy ring significantly influenced antifungal activity against Magnaporthe oryzae. icm.edu.pl Specifically, a 2,3-dichloro substitution on the phenoxy ring was found to enhance antifungal efficacy. icm.edu.pl This suggests that the 2,3-dichloro substitution pattern of the parent compound is a favorable feature for antifungal activity.

Acylhydrazone derivatives D13 and SB-AF-1002 have demonstrated efficacy in inhibiting the growth of fungal species like Sporothrix brasiliensis and Sporothrix schenckii at low minimum inhibitory concentrations (MICs). nih.govresearchgate.net These compounds were found to be more efficient than the commonly used antifungal drug itraconazole (B105839) in a murine model of sporotrichosis. researchgate.net The mechanism of action for these acylhydrazones is thought to involve the targeting of vesicular transport and cell cycle progression, leading to disruption of the fungal yeast form and release of intracellular components. nih.govresearchgate.net

Table 2: Antifungal Activity of Selected Hydrazone Derivatives This table is interactive. Click on the headers to sort the data.

| Compound | Fungal Strain | MIC (μg/ml) | Reference |

|---|---|---|---|

| D13 | S. brasiliensis | 0.25 - 1 | nih.gov |

| SB-AF-1002 | S. brasiliensis | 0.25 - 1 | nih.gov |

| D13 | S. schenckii | 0.12 - 0.5 | nih.gov |

| SB-AF-1002 | S. schenckii | 0.12 - 0.5 | nih.gov |

| 1-(2,3-dichlorophenoxy) analogue | M. oryzae | ~80.4% inhibition | icm.edu.pl |

Antiviral Potential

The exploration of this compound derivatives for antiviral applications is an emerging area of research. While specific studies on the 2,3-dichlorophenoxy variant are limited, related hydrazide and hydrazone compounds have shown promise. The hydrazone moiety is recognized as a biologically active pharmacophore that can be incorporated into molecules to confer antiviral properties. nih.gov

For example, various acylhydrazone derivatives have been synthesized and evaluated for their activity against plant viruses like the tobacco mosaic virus (TMV), showing moderate to good antiviral activities. nih.gov Other research has pointed to the potential of N'-arylhydrazone derivatives in developing new antiviral agents. Although direct evidence for the antiviral potential of this compound itself is not yet established, the known antiviral effects of related chemical structures suggest that this is a viable avenue for future investigation.

Antiproliferative and Cytotoxicity Assessments in Cell Line Models

The potential of this compound derivatives as anticancer agents has been extensively studied through in vitro screening against various human cancer cell lines.

In Vitro Screening against Various Cancer Cell Lines

A significant body of research has demonstrated the cytotoxic effects of hydrazide and hydrazone derivatives against a panel of cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancer cells. nih.govekb.egrsc.orgresearchgate.net

For instance, novel hydrazide-hydrazone derivatives have been shown to exhibit potent inhibitory effects against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines, with some compounds showing greater inhibition than the reference drug doxorubicin. ekb.eg Similarly, benzimidazole (B57391) derivatives bearing a hydrazone moiety have shown encouraging and consistent antiproliferative activity, with IC50 values in the low micromolar range against murine leukemia (L1210), human T-cell leukemia (CEM), human cervix carcinoma (HeLa), and human pancreas carcinoma (Mia Paca-2) cells. nih.gov

The substitution pattern on the aromatic rings of these derivatives plays a crucial role in their cytotoxic activity. Studies have indicated that the presence of specific functional groups can significantly enhance their antiproliferative effects. For example, certain 1,3-Oxazepine derivatives based on mefenamic acid showed anticancer activity on MCF-7 cells, which was attributed to the presence of the oxazepine ring and a nitro group. jmchemsci.com

Table 3: Cytotoxic Activity of Selected Hydrazide/Hydrazone Derivatives This table is interactive. Click on the headers to sort the data.

| Compound Type | Cancer Cell Line | Activity (IC50/Inhibition) | Reference |

|---|---|---|---|

| Hydrazide-hydrazone derivative | MCF-7 (Breast) | High Inhibition | ekb.eg |

| Hydrazide-hydrazone derivative | NCI-H460 (Lung) | High Inhibition | ekb.eg |

| Hydrazide-hydrazone derivative | SF-268 (CNS) | High Inhibition | ekb.eg |

| Benzimidazolehydrazone | HeLa (Cervical) | Low µM IC50 | nih.gov |

| Benzimidazolehydrazone | Mia Paca-2 (Pancreas) | Low µM IC50 | nih.gov |

| Phosphomolybdate-based hybrid | MCF-7 (Breast) | IC50: 32.11 µmol L⁻¹ | rsc.org |

| Phosphomolybdate-based hybrid | A549 (Lung) | IC50: 25.17 µmol L⁻¹ | rsc.org |

| 1,3-Oxazepine derivative | MCF-7 (Breast) | Active | jmchemsci.com |

Exploration of Potential Molecular Targets in Preclinical Oncology

While the precise molecular targets of this compound derivatives are still being fully elucidated, research on related compounds provides valuable insights into their potential mechanisms of action. The antiproliferative activity of benzimidazole derivatives, for example, has been linked to the inhibition of multiple protein kinases. nih.gov

Another potential mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. Many anticancer drugs exert their effects by triggering this pathway. nih.gov Flow cytometric analysis of cells treated with benzothiazole (B30560) acylhydrazones has confirmed their ability to induce apoptosis. nih.gov Furthermore, some salicylaldehyde (B1680747) isonicotinoylhydrazone analogs act as iron chelators, and this activity is correlated with their cytotoxicity in MCF-7 breast cancer cells. nih.gov The antiproliferative effects of certain compounds are also mediated by arresting the cell cycle at specific phases, such as the G2/M or S phase. rsc.orgnih.gov

The benzimidazole ring, a structure related to the core of some of the studied derivatives, is also known to be a scaffold for inhibitors of sirtuin 1 and 2, enzymes that are implicated in cancer cell survival. nih.gov These findings suggest that the anticancer effects of this compound derivatives may be multifactorial, involving the modulation of several key cellular pathways.

Agrochemical Applications

The phenoxyacetic acid moiety is a well-established pharmacophore in the agrochemical industry. Derivatives of this compound have been explored for similar applications, leveraging this structural backbone to investigate their effects on plants and insects.

Herbicidal Activity Evaluation

Phenoxyacetic acids, such as the closely related 2,4-Dichlorophenoxyacetic acid (2,4-D), were among the first selective herbicides developed. scielo.br They function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA). At high concentrations, these compounds disrupt normal plant development, leading to unregulated growth and eventually, the death of susceptible species, particularly broadleaf weeds. clinisciences.com

Research into derivatives of the core this compound structure explores this well-established mode of action. Studies on related phenoxyacetamide derivatives have demonstrated significant herbicidal effects against various weeds. acs.org For instance, certain N-(5-(3,5-methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide derivatives showed potent inhibition of seed germination in Echinochloa crusgalli (barnyard grass) and Lactuca sativa (lettuce). acs.org The herbicidal activity is often selective, with greater phytotoxic effects observed in dicotyledonous (broadleaf) plants compared to monocotyledonous crops like corn and wheat, a key characteristic of auxinic herbicides. scielo.bracs.org Structure-activity relationship (SAR) analyses indicate that the type and position of substituents on the phenoxy ring are critical for herbicidal potency. acs.org

Plant Growth Regulatory Effects

The dual nature of auxinic compounds means that while they are herbicidal at high concentrations, they can act as plant growth regulators (PGRs) at lower concentrations. byjus.com Natural auxins control fundamental processes such as cell division and elongation, which are essential for root and stem growth. clinisciences.com Synthetic auxins, including phenoxyacetic acid derivatives, can replicate these effects. clinisciences.com

Studies have shown that various phenoxy acids can influence plant growth, with the specific outcome depending on the compound's structure and concentration. researchgate.netscispace.com These compounds can be used to promote root formation, control fruit development, and influence other growth processes. byjus.com The mechanism involves binding to auxin receptors in plant cells, which triggers a cascade of gene expression changes that modulate growth. The sustained action of synthetic auxins, which are more resistant to degradation within the plant than natural IAA, makes them particularly effective for these applications. scielo.br

Larvicidal and Insecticidal Properties

The hydrazide-hydrazone scaffold present in many derivatives of this compound is associated with significant insecticidal and larvicidal activity. dtic.mil Research into various acylhydrazone and diacylhydrazine derivatives has demonstrated their potential to control a range of agricultural and public health pests. mdpi.comresearchgate.net

For example, studies have shown that certain diacylhydrazine derivatives exhibit potent insecticidal activity against lepidopteran pests such as Spodoptera exigua (beet armyworm), Helicoverpa armigera, and Plutella xylostella (diamondback moth). mdpi.comnih.gov Some compounds demonstrated mortality rates exceeding 95% at concentrations of 10 mg/L. mdpi.com Similarly, other hydrazide and hydrazone derivatives have shown promising larvicidal effects against mosquito species like Aedes aegypti and Culex pipiens pallens, which are vectors for diseases such as yellow fever and West Nile virus. dtic.milresearchgate.net The structure-activity relationship in these compounds often indicates that the presence and position of halogen atoms on the aromatic rings can significantly influence their insecticidal potency. dtic.milnih.gov

Enzyme Inhibition Profiles and Biochemical Modulation

Beyond agrochemical uses, derivatives of this compound have been extensively studied as inhibitors of various enzymes, revealing their potential for therapeutic and biotechnological applications.

Inhibition of Key Enzymes (e.g., α-Amylase, Urease, COX-2, Topoisomerase IIα, Aldehyde Dehydrogenase, Phosphodiesterase-4)

The chemical scaffold of this compound derivatives allows them to interact with the active sites of a diverse range of enzymes.

α-Amylase Inhibition: α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Various N-acyl hydrazone derivatives have been evaluated for their α-amylase inhibitory potential. nih.gov Studies on related structures have shown that these compounds can be potent inhibitors, with some exhibiting activity greater than the standard drug, acarbose. dovepress.commdpi.com The inhibitory mechanism can vary, with some derivatives showing competitive or mixed-type inhibition. dovepress.com

Urease Inhibition: Urease is an enzyme that plays a crucial role in the pathogenesis of infections caused by bacteria like Helicobacter pylori. nih.gov Numerous studies have focused on phenoxy acetohydrazide derivatives as urease inhibitors. nih.govrawdatalibrary.net A series of twenty-one dichlorophenyl hydrazide derivatives were synthesized and evaluated, with several compounds showing excellent potential for urease inhibition. nih.gov Structure-activity relationship studies have established that substituents on the phenyl ring are vital for the inhibitory activity. nih.govresearchgate.net

COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme involved in inflammation and pain pathways. Selective COX-2 inhibitors are sought after as anti-inflammatory agents with fewer gastrointestinal side effects than traditional NSAIDs. nih.govnih.gov Derivatives of 2-(2,4-dichlorophenoxy)acetic acid have been identified as promising anti-inflammatory agents capable of selectively inhibiting the COX-2 enzyme. sciforum.net Molecular docking studies suggest that these compounds can effectively bind to the active site of COX-2. sciforum.net

Topoisomerase IIα Inhibition: DNA topoisomerase IIα is a critical enzyme in DNA replication and a well-established target for anticancer drugs. frontiersin.orgnih.gov Inhibitors are classified as either poisons, which stabilize the DNA-enzyme complex leading to DNA damage, or catalytic inhibitors, which prevent the enzyme from binding to DNA. frontiersin.orgmdpi.com While direct studies on this compound derivatives are limited, related hydrazide and hydrazone structures have been investigated as Topoisomerase II inhibitors, suggesting a potential avenue for research. nih.gov

Aldehyde Dehydrogenase (ALDH) Inhibition: The ALDH superfamily of enzymes is crucial for metabolizing aldehydes. nih.gov Inhibition of specific ALDH isoforms, such as those in the ALDH1A family, is being explored as a strategy in cancer therapy. nih.govresearchgate.net Various heterocyclic compounds have been developed as ALDH inhibitors, and given the broad inhibitory profile of hydrazide derivatives, this represents another area of potential activity for this class of compounds. nih.govrjsocmed.com

Phosphodiesterase-4 (PDE4) Inhibition: While specific studies on this compound derivatives as PDE4 inhibitors are not prominent in the literature, the broad enzymatic inhibitory capacity of hydrazide-based scaffolds suggests this as a plausible area for future investigation. PDE4 inhibitors are of interest for treating inflammatory diseases.

Below is a table summarizing the enzyme inhibitory activities of representative derivative compounds from related structural classes.

| Enzyme | Derivative Class | Observed Activity (IC₅₀) | Reference Compound | Reference IC₅₀ |

|---|---|---|---|---|

| Urease | Dichlorophenyl Hydrazide Derivative | Potent Inhibition | Thiourea | 21.0 ± 0.11 µM |

| α-Amylase | Naphtho-imidazole N-acyl Hydrazone | 0.0437 µmol/mL | Acarbose | 4.2 µg/mL |

| COX-2 | Halogenated Triarylpyrazole | 0.049 µmol/L | Celecoxib | 0.055 µmol/L |

| ALDH1A3 | Imidazo[1,2-a]pyridine Derivative | Submicromolar Inhibition | N/A | N/A |

Antioxidant Activity Mechanisms

Oxidative stress from reactive oxygen species (ROS) is implicated in numerous diseases. Antioxidants can mitigate this damage by neutralizing free radicals. Hydrazide and hydrazone derivatives have been identified as potent antioxidants. nih.govpensoft.net

The antioxidant capacity of these compounds is generally attributed to two primary mechanisms:

Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. mdpi.com The N-H bond in the hydrazone moiety is often involved in this process.

Single-Electron Transfer (SET): The antioxidant donates an electron to the free radical, converting it to a more stable species. mdpi.com

The effectiveness of these compounds as antioxidants is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. pensoft.netmdpi.com Studies on various hydrazide-hydrazone derivatives have shown significant radical scavenging activity, in some cases exceeding that of standard antioxidants like ascorbic acid or Trolox. nih.gov For instance, certain 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives demonstrated antioxidant activity approximately 1.4 times higher than ascorbic acid. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar of 2 2,3 Dichlorophenoxy Acetohydrazide Analogues

Correlation Between Structural Modulations and Biological Response

SAR studies investigate how changes in a molecule's structure affect its biological activity. For the class of (dichlorophenoxy)acetohydrazide derivatives, research has primarily focused on their herbicidal and fungicidal properties. The core structure consists of a dichlorophenoxy group linked to an acetohydrazide moiety. Modifications are typically made to the second nitrogen of the hydrazide group, where different acyl groups are introduced to create N,N'-diacylhydrazine analogues.

The biological response is highly dependent on the nature of these structural modifications. For instance, in studies of analogous N,N'-diacylhydrazines containing a 2,4-dichlorophenoxy moiety, the introduction of different substituents on the second acyl group leads to a wide range of herbicidal activity. The data suggests that both the steric bulk and electronic properties of the substituent play a critical role. Some analogues show excellent activity against broadleaf weeds, with efficacy comparable to commercial herbicides. nih.gov The general observation is that the dichlorophenoxyacetohydrazide scaffold is a viable pharmacophore, but its potency is fine-tuned by the nature of the group attached to the terminal nitrogen.

For example, the herbicidal activity of various analogues against different weed species demonstrates a clear correlation between the substituent and the biological effect.

Table 1: Herbicidal Activity of Selected 2-(2,4-Dichlorophenoxy)acetohydrazide Analogues

| Compound | R Group (Substituent) | Target Weed | Inhibition (%) at 750 g ai/ha |

|---|---|---|---|

| 4a | Cyclopropyl | Brassica napus | 93.4 |

| 4b | Phenyl | Brassica napus | 85.6 |

| 4c | 4-Chlorophenyl | Brassica napus | 90.1 |

| 4d | 4-Fluorophenyl | Brassica napus | 88.2 |

| 4e | 4-Methylphenyl | Brassica napus | 81.3 |

Data derived from studies on 2,4-dichloro analogues which are structurally similar to 2,3-dichloro derivatives. nih.gov

Impact of Substituent Effects on Activity Profiles

The electronic and steric effects of substituents are fundamental drivers of a molecule's biological activity. In the context of (dichlorophenoxy)acetohydrazide analogues, substituents on the phenyl ring and the N'-acyl group significantly modulate their activity profiles.

Furthermore, modifications to the N'-acyl group in diacylhydrazine analogues have a profound impact. Studies on 2-(2,4-dichlorophenoxy)propane hydrazide derivatives showed that introducing different aromatic and aliphatic acyl groups led to varied herbicidal and fungicidal activities. nih.gov The general trend indicates that small, compact, or specific electronically-tuned substituents can enhance activity, while bulky groups may reduce it due to steric hindrance at the receptor binding site. nih.gov This highlights the importance of a balanced substitution pattern to achieve optimal interaction with the biological target.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Studies

3D-QSAR is a computational chemistry method used to establish a quantitative relationship between the 3D properties of a set of molecules and their biological activities. Unlike 2D-QSAR, which uses global molecular properties, 3D-QSAR methods analyze the steric and electrostatic fields surrounding the molecules. This approach provides a more detailed understanding of how a ligand interacts with its receptor, even without knowledge of the receptor's structure. ijpsonline.com

For analogues of (dichlorophenoxy)acetohydrazide, 3D-QSAR models have been successfully developed to predict herbicidal activity. nih.gov These models are typically built using a training set of compounds with known activities and then validated using a test set. A statistically robust model, indicated by high cross-validation (q²) and conventional correlation (r²) coefficients, can reliably predict the activity of novel, untested compounds and provide visual insights into the structural requirements for potency. nih.gov

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique that correlates the biological activity of molecules with their 3D steric and electrostatic properties. ijpsonline.comgoogle.com In a CoMFA study, molecules are aligned in 3D space, and their interaction energies with a probe atom are calculated at various points on a grid surrounding them. The resulting steric and electrostatic field values are then used as descriptors in a partial least squares (PLS) analysis to build a predictive model. nih.gov

CoMFA studies on N,N'-diacylhydrazines containing a 2,4-dichlorophenoxy moiety have yielded statistically significant models with good predictive power. nih.govnih.gov The results of these analyses are often visualized as 3D contour maps, which indicate regions where changes in steric bulk or electrostatic charge are likely to affect biological activity.

Steric Contour Maps : These maps highlight areas where bulky substituents increase (typically shown in green) or decrease (typically shown in yellow) activity. For the 2,4-dichlorophenoxy diacylhydrazine series, CoMFA results have shown that bulky groups are favored at certain positions of the N'-acyl substituent, suggesting a large hydrophobic pocket in the target receptor. Conversely, yellow contours in other regions indicate that steric bulk is detrimental, likely causing a clash with the binding site. nih.govresearchgate.net

Electrostatic Contour Maps : These maps indicate regions where positive charge (typically shown in blue) or negative charge (typically shown in red) is favorable for activity. For this class of compounds, blue contours are often observed near areas where electropositive groups would enhance binding, while red contours highlight regions where electronegative groups, such as an oxygen atom, are preferred for interactions like hydrogen bonding. nih.govnih.gov

These CoMFA models provide a powerful visual tool for medicinal chemists to understand the SAR and rationally design new analogues with improved activity. nih.gov

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a cornerstone of rational drug design, focusing on identifying the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. nih.gov A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points, such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), and aromatic rings (AR). d-nb.info

These models can be generated based on the structures of known active ligands (ligand-based) or from the structure of the ligand-receptor complex (structure-based). nih.gov For 2-(2,3-Dichlorophenoxy)acetohydrazide analogues, a ligand-based approach would be most applicable, drawing on the SAR data from active compounds.

Based on the structure and the insights from CoMFA studies of related compounds, a hypothetical pharmacophore model for this class of molecules would likely include:

A Hydrophobic/Aromatic Feature : Represented by the dichlorophenyl ring, which is crucial for binding, likely through hydrophobic interactions.

Hydrogen Bond Acceptors : The carbonyl oxygens and the phenoxy ether oxygen are key HBA features. The CoMFA electrostatic maps often highlight the importance of electronegative potential in these areas.

Hydrogen Bond Donors : The N-H groups of the hydrazide linker serve as critical HBDs, forming key interactions with the target protein.

Once a pharmacophore model is validated, it can be used as a 3D query to screen large virtual databases of compounds to identify novel molecules that match the pharmacophoric features, thus accelerating the discovery of new leads with potentially high activity. arxiv.org

Computational Chemistry and Molecular Modeling in 2 2,3 Dichlorophenoxy Acetohydrazide Research

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govpnrjournal.com This technique is crucial for identifying potential biological targets for a compound like 2-(2,3-Dichlorophenoxy)acetohydrazide and estimating the strength of the interaction, commonly expressed as binding affinity or docking score. rsc.orgorgchemres.org The process involves sampling a vast number of possible conformations of the ligand within the protein's binding site and using a scoring function to rank them. pnrjournal.com

Research on analogous hydrazide structures demonstrates that these compounds can effectively interact with the active sites of various enzymes. mdpi.commdpi.com For instance, in studies involving similar dichlorophenoxy derivatives, molecular docking successfully identified potential interactions with enzymes like cyclooxygenase-2 (COX-2), revealing binding affinities that were often superior to reference compounds. mdpi.com The binding energy values, typically measured in kcal/mol, indicate the stability of the protein-ligand complex; a more negative value signifies a stronger and more favorable interaction. researchgate.net

| Compound Class | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| Dichlorophenoxy-acetamide | Cyclooxygenase-2 (COX-2) | 4M11 | -10.4 | mdpi.com |

| Benzohydrazide Derivative | Acetylcholinesterase (AChE) | 4EY7 | -11.2 | nih.gov |

| Anthranilic Acid Hydrazide | DNA | 1BNA | -10.1 | mdpi.com |

| Cyano-acrylohydrazide | Colon Carcinoma Protein | 6MTU | -8.5 | mdpi.com |

Following the prediction of the binding pose, a detailed analysis of the protein-ligand interactions is performed to understand the molecular basis of the binding. researchgate.net These interactions are fundamental to the stability of the complex and the biological activity of the ligand. researchgate.net For hydrazide-containing compounds, several types of non-covalent interactions are typically observed:

Hydrogen Bonds: These are crucial for specificity and stability. The hydrazide moiety (-C(=O)NHNH2) contains both hydrogen bond donors (the N-H groups) and acceptors (the carbonyl oxygen), allowing it to form strong hydrogen bonds with polar amino acid residues such as Arginine, Tyrosine, and Glutamine in a protein's active site. pnrjournal.commdpi.com

Hydrophobic Interactions: The dichlorophenyl ring of this compound is hydrophobic and can engage in favorable interactions with non-polar amino acid residues like Leucine, Valine, and Phenylalanine. youtube.com These interactions are critical for anchoring the ligand within a hydrophobic pocket of the binding site.

Pi-Pi Stacking: The aromatic dichlorophenyl ring can interact with the aromatic side chains of amino acids like Phenylalanine, Tyrosine, and Tryptophan through π-π stacking, further stabilizing the complex.

Characterizing the binding site involves identifying the specific amino acid residues that line the cavity where the ligand binds. youtube.com Analysis of docking results for similar compounds shows that the binding pockets are often a mosaic of hydrophobic and polar residues. The specific nature of these residues dictates which ligands can bind and with what affinity. For example, the presence of a key residue like Arginine (Arg 120) and Tyrosine (Tyr 355) in the COX-2 active site was shown to be critical for forming hydrogen bonds with dichlorophenoxy derivatives. mdpi.com The size and shape of the binding pocket must also complement the ligand for a stable interaction to occur.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. nih.govrsc.org DFT calculations can determine various molecular properties for this compound, providing insights that are complementary to experimental data. nih.govscispace.com

Key parameters derived from DFT studies include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining molecular reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. scispace.com A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) regions, which are prone to electrophilic attack, and electron-poor (electrophilic) regions, which are susceptible to nucleophilic attack. scispace.com This is valuable for predicting how the molecule will interact with biological targets. scispace.com

| Property | Description | Typical Value Range | Reference |

|---|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital Energy (electron-donating ability) | -9.0 to -9.5 eV | scispace.com |

| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy (electron-accepting ability) | -5.0 to -5.6 eV | scispace.com |

| Energy Gap (ΔE) | Indicates chemical stability and reactivity | -3.4 to -4.0 eV | scispace.com |

| Dipole Moment | Measures the polarity of the molecule | 3.0 to 6.0 Debye | nih.gov |

Molecular Dynamics (MD) Simulations for Ligand-Target System Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the physical movements of atoms and molecules over time. nih.govnih.gov An MD simulation is performed on the docked complex of this compound and its target protein to assess the stability and dynamics of their interaction in a simulated physiological environment. researchgate.net

The stability of the complex is typically evaluated by monitoring parameters such as:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial docked positions over the course of the simulation. A stable RMSD value over time indicates that the ligand remains securely bound within the active site and the protein structure is not significantly perturbed. pnrjournal.com

Root Mean Square Fluctuation (RMSF): This analyzes the fluctuation of individual amino acid residues. It helps identify which parts of the protein are flexible and which are stable upon ligand binding.

MD simulations can confirm if the key interactions predicted by docking, such as hydrogen bonds, are maintained throughout the simulation, providing stronger evidence for a stable and potentially effective binding mode. researchgate.net

In Silico Drug-likeness and ADMET Predictions

Before a compound can be considered for further development, its pharmacokinetic properties must be evaluated. In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a molecule, as well as its "drug-likeness." researchgate.netresearchgate.net These predictions help to identify potential liabilities early in the drug discovery process. mdpi.com

Drug-likeness: This is often assessed using rules like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.gov Compounds that adhere to these rules are more likely to have good oral bioavailability. Veber's rule is another criterion that considers the number of rotatable bonds and the polar surface area (PSA) to predict oral bioavailability. nih.gov

ADMET Predictions: Various computational models can predict key pharmacokinetic parameters. These include:

Absorption: Prediction of human intestinal absorption and Caco-2 cell permeability. researchgate.net

Distribution: Prediction of blood-brain barrier (BBB) penetration and plasma protein binding.

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Toxicity: Prediction of potential toxicities such as mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity. mdpi.com

| Parameter | Description | Favorable Range/Outcome | Reference |

|---|---|---|---|

| Molecular Weight | Mass of the molecule | < 500 g/mol | nih.gov |

| LogP | Octanol-water partition coefficient (lipophilicity) | < 5 | nih.gov |

| H-Bond Donors | Number of N-H and O-H bonds | < 5 | nih.gov |

| H-Bond Acceptors | Number of N and O atoms | < 10 | nih.gov |

| Human Intestinal Absorption | Percentage of drug absorbed from the gut | High (>70%) | nih.gov |

| BBB Permeant | Ability to cross the blood-brain barrier | Yes/No | mdpi.com |

| CYP Inhibitor | Inhibition of key metabolic enzymes (e.g., CYP2D6, CYP3A4) | No | researchgate.net |

| AMES Toxicity | Potential to be mutagenic | Non-mutagenic | mdpi.com |

Advanced Analytical Characterization Techniques for 2 2,3 Dichlorophenoxy Acetohydrazide and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are paramount for elucidating the molecular structure of 2-(2,3-Dichlorophenoxy)acetohydrazide. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal the connectivity of atoms and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework.

¹H-NMR Spectroscopy localizes the hydrogen atoms within the molecule. For phenoxyacetohydrazide derivatives, the spectrum is characterized by distinct signals for the aromatic protons, the methylene (B1212753) (-OCH₂-) protons, and the hydrazide (-NHNH₂) protons. The chemical shifts (δ) for the aromatic protons are typically observed in the downfield region (around 6.8-7.5 ppm), with their splitting patterns providing information about the substitution on the phenyl ring. The methylene protons adjacent to the ether oxygen appear as a singlet at approximately 4.5-4.7 ppm. The amide (CONH) and amine (NH₂) protons of the hydrazide group are exchangeable and appear as broad singlets, often in the range of 8.0-9.5 ppm and 4.0-4.5 ppm, respectively.

¹³C-NMR Spectroscopy provides information on the carbon skeleton of the molecule. The carbonyl carbon of the hydrazide group is typically observed significantly downfield, around 165-170 ppm. researchgate.net The aromatic carbons show a series of signals between 110-160 ppm, with the carbon atom attached to the ether oxygen appearing at the lower field end of this range. The methylene carbon (-OCH₂-) typically resonates around 65-70 ppm.

| Assignment | ¹H-NMR Chemical Shift (δ, ppm) | ¹³C-NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Ar-H (Aromatic) | ~6.8 - 7.5 (multiplet) | - |

| -OCH₂- | ~4.6 (singlet) | ~67 |

| -C=O(NH)- | ~8.2 - 9.5 (broad singlet) | - |

| -NH₂ | ~4.1 - 4.4 (broad singlet) | - |

| Ar-C (Aromatic) | - | ~114 - 156 |

| -C=O (Carbonyl) | - | ~167 |

Mass Spectrometry (MS, ESI-MS, HRMS)

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental formula of a compound. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like acetohydrazides, often yielding the protonated molecular ion [M+H]⁺ or the deprotonated ion [M-H]⁻.

For this compound (C₈H₈Cl₂N₂O₂), the expected monoisotopic mass is approximately 234.00 Da. nih.gov High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments offers structural insights. Common fragmentation pathways for related diacylhydrazine derivatives involve cleavage of the N-N bond, the N-C bond, and rearrangements that can lead to the formation of acid anions. plos.org The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M] | C₈H₈³⁵Cl₂N₂O₂ | 233.9963 |

| [M+H]⁺ | C₈H₉³⁵Cl₂N₂O₂⁺ | 235.0041 |

| [M+Na]⁺ | C₈H₈³⁵Cl₂N₂O₂Na⁺ | 256.9860 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is particularly useful for identifying the functional groups present. The IR spectrum of this compound would exhibit several characteristic absorption bands.

The N-H stretching vibrations of the primary amine (-NH₂) and secondary amide (-NH-) groups in the hydrazide moiety typically appear as a broad band or multiple sharp peaks in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) group of the amide function produces a strong, sharp absorption band around 1650-1680 cm⁻¹. pressbooks.pub The C-O-C stretching of the ether linkage is expected to show a strong band between 1200-1250 cm⁻¹. Aromatic C=C stretching vibrations are found in the 1450-1600 cm⁻¹ region, while the C-Cl stretching vibrations for the dichlorinated phenyl ring typically appear in the fingerprint region, below 800 cm⁻¹. libretexts.org

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H (Amine/Amide) | Stretching | 3200 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic, -CH₂-) | Stretching | 2850 - 2960 |

| C=O (Amide I) | Stretching | 1650 - 1680 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O (Ether) | Stretching | 1200 - 1250 |

| C-Cl | Stretching | < 800 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. thepharmajournal.com By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine bond lengths, bond angles, and intermolecular interactions.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₉ClN₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.2384 (5) |

| b (Å) | 3.9269 (1) |

| c (Å) | 16.8843 (6) |

| β (°) | 117.269 (2) |

| Volume (ų) | 898.07 (5) |

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula. This comparison is a crucial criterion for assessing the purity and confirming the empirical formula of a newly synthesized compound. For this compound (C₈H₈Cl₂N₂O₂), a pure sample should yield experimental values that are in close agreement (typically within ±0.4%) with the calculated theoretical percentages.

| Element | Mass Percentage (%) |

|---|---|

| Carbon (C) | 40.88 |

| Hydrogen (H) | 3.43 |

| Chlorine (Cl) | 30.16 |

| Nitrogen (N) | 11.92 |

| Oxygen (O) | 13.61 |

Chromatographic Techniques for Purity Assessment (e.g., Thin-Layer Chromatography (TLC))

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for this purpose. iaea.org In TLC, a small amount of the sample is spotted onto a stationary phase (e.g., silica (B1680970) gel on a plate), and a mobile phase (solvent system) is allowed to ascend the plate. ijpsjournal.com

The purity of this compound can be monitored by TLC. A pure compound should ideally appear as a single spot on the developed plate. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system. By running the sample alongside a reference standard, TLC can be used for identification. ijpsjournal.com For chlorophenoxy compounds, typical mobile phases might consist of a mixture of a nonpolar solvent like benzene (B151609) or hexane (B92381) and a more polar solvent like ethyl acetate, dioxane, or acetic acid to achieve optimal separation. researchgate.net

Emerging Research Directions and Future Perspectives for 2 2,3 Dichlorophenoxy Acetohydrazide Science

Exploration of Novel Therapeutic and Agrochemical Applications

While the phenoxyacetic acid core is historically linked to agrochemicals, the addition of the hydrazide group opens pathways to new biological activities. nih.govresearchgate.net Research into related structures suggests significant potential for novel applications.

Agrochemical Applications: The primary agrochemical application of phenoxyacetic acids is as herbicides. Compounds like 2,4-D (2,4-dichlorophenoxyacetic acid) function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA). nufarm.commt.gov This mimicry leads to uncontrolled growth in broadleaf weeds, ultimately causing cell death. mt.goviasis.ie Future research could focus on refining the selectivity of 2-(2,3-dichlorophenoxy)acetohydrazide to target herbicide-resistant weeds and potentially develop formulations with novel modes of action to combat resistance. wikipedia.org Furthermore, there is potential to develop derivatives as fungicides, as related hydrazide compounds have shown promise against various plant pathogenic fungi. nih.gov

Therapeutic Applications: The hydrazide functional group is a cornerstone in medicinal chemistry, known to be a precursor for various biologically active molecules. nih.govresearchgate.net Derivatives of similar acetohydrazides and phenoxy compounds have been investigated for a range of therapeutic uses, indicating promising future directions for this compound.

Antimicrobial Activity: Hydrazide derivatives are widely recognized for their potential antibacterial and antifungal properties. researchgate.netbiomedpharmajournal.orgresearchgate.netwjbphs.com Research on related structures has demonstrated efficacy against various microbial strains. researchgate.netmdpi.com This suggests that novel derivatives of this compound could be synthesized and screened for activity against pathogenic bacteria and fungi. wjbphs.com

Antitumor Activity: Several studies have highlighted the anticancer potential of compounds containing phenoxy and hydrazide moieties. researchgate.netconsensus.app For example, new ethers derived from 2,4-dichlorophenoxyacetic acid showed promising antitumor activity against Ehrlich ascites carcinoma (EAC) cells. consensus.app Dichloroacetic acid derivatives are also being explored as potential anti-tumor agents. researchgate.net This precedent supports the investigation of this compound derivatives as potential anticancer drugs.

| Derivative Class | Biological Activity | Target/Organism | Reference |

|---|---|---|---|

| Phenoxyacetic Acid Derivatives | Herbicidal | Broadleaf Weeds | mt.gov |

| 2,4-Dichlorophenoxy Ethers | Antitumor | Ehrlich ascites carcinoma (EAC) | consensus.app |

| Acetohydrazide Pyrazole Derivatives | Antimicrobial | Various bacteria and fungi | researchgate.net |

| Phenoxy Acetic Acid Derivatives | Anti-mycobacterial | Mycobacterium tuberculosis | nih.gov |

| Quinoxaline-2-Oxyacetate Hydrazide | Antifungal | Plant pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani) | nih.gov |

Development of Hybrid Compounds and Conjugates

A significant trend in medicinal and agricultural chemistry is the creation of hybrid molecules that combine two or more distinct pharmacophores to enhance activity or confer new properties. The structure of this compound is an ideal starting point for developing such hybrids.

The synthesis process often involves activating the carboxylic acid group of the parent phenoxyacetic acid to form a reactive acyl-CoA thioester, which can then be joined with another molecule. al-edu.com Researchers have successfully created various derivatives by reacting the hydrazide moiety with different chemical groups. For instance, bis-amide and hydrazide-containing derivatives have been synthesized, and their antimicrobial activities evaluated. researchgate.net Similarly, hydrazide-sulfonamide hybrids have been developed and tested for their ability to inhibit carbonic anhydrase, an enzyme implicated in several diseases. nih.gov

Another approach involves creating conjugates by linking the phenoxyacetic acid structure to other molecules, such as amino acids. al-edu.com This strategy can alter the compound's solubility, transport, and target interaction. The development of such hybrid and conjugated forms of this compound could lead to compounds with improved efficacy, better target specificity, and potentially dual modes of action, making them more effective as either therapeutic or agrochemical agents. consensus.app

Integration of Artificial Intelligence and Machine Learning in Compound Design

For a molecule like this compound, AI and ML can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.com By analyzing a series of derivatives, these models can predict the activity of newly designed, unsynthesized molecules. researchgate.netresearchgate.net This allows chemists to prioritize the synthesis of compounds with the highest predicted efficacy. 3D-QSAR studies, in particular, provide insights into the three-dimensional structural requirements for optimal activity, guiding more refined molecular design. nih.gov

Generative AI for Novel Herbicide Design: Generative AI models can be trained on large datasets of known herbicides to learn the principles of molecular design. moa-technology.com These models can then generate novel chemical structures that are predicted to have desirable herbicidal properties, such as high selectivity and environmental safety. moa-technology.com This approach expands the accessible chemical space beyond what can be achieved through traditional design methods.

Optimizing Application and Reducing Environmental Impact: AI algorithms can analyze field data, including weed density and environmental conditions, to optimize herbicide application rates. hep.com.cn Smart sprayers powered by AI can identify and target weeds specifically, significantly reducing the total amount of herbicide used and minimizing environmental contamination. ufl.edu AI models are also being developed to rapidly and accurately assess herbicide effectiveness by analyzing images of treated plants, automating a traditionally labor-intensive process. lboro.ac.uk

Addressing Research Gaps in Mechanistic Understanding

While the general mode of action for phenoxy herbicides is well-established, significant gaps in the mechanistic understanding of specific derivatives like this compound remain.

The primary mechanism for phenoxy herbicides involves mimicking the plant hormone auxin. encyclopedia.pub The herbicide binds to auxin-binding proteins, leading to an uncontrolled and unsustainable hormonal response that deregulates plant growth and ultimately causes death. nufarm.com However, this is a simplified view, and the precise molecular interactions are not fully understood.

Key research gaps that need to be addressed include:

Specific Receptor Interactions: While it is known that these compounds interact with auxin-binding proteins, the exact binding sites and the specific conformational changes induced by the 2,3-dichloro substitution pattern compared to the more common 2,4-dichloro pattern are not well-defined.

Role of the Hydrazide Moiety: The influence of the acetohydrazide group on the compound's herbicidal activity or its potential therapeutic effects is a major unknown. It is unclear how this group affects the molecule's transport within the plant or organism, its metabolic stability, and its interaction with the target site.

Metabolism and Environmental Fate: Upon application, phenoxy herbicides can be metabolized into the parent acid, which is the active form. wikipedia.org However, the complete metabolic pathway of this compound and its persistence and breakdown in soil and water are not fully characterized. Understanding its environmental fate is crucial, as studies on related compounds like 2,4-D highlight the need to monitor and mitigate their presence in the environment to protect non-target organisms. nih.gov

Off-Target Effects: The potential for unintended interactions with other biological pathways in both target and non-target organisms is an area requiring further investigation. Studies on related compounds have shown that they can induce oxidative stress and have genotoxic effects, highlighting the need for a comprehensive toxicological profile. mdpi.com

Closing these knowledge gaps through detailed biochemical, toxicological, and environmental studies will be essential for the safe and effective development of any future applications for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.